![B1578709 Beta-Amyloid (6-42)](/img/new.no-structure.jpg)
Beta-Amyloid (6-42)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Beta-Amyloid (6-42) is a useful research compound. Molecular weight is 3895.4. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (6-42) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (6-42) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biomarker Development
Beta-Amyloid (6-42) is increasingly recognized as a crucial biomarker for diagnosing and monitoring Alzheimer's disease.
- Cerebrospinal Fluid (CSF) Analysis : Studies have shown that high levels of soluble Aβ42 in CSF are associated with normal cognitive function despite the presence of amyloid plaques in the brain. For instance, a study involving 598 participants demonstrated that higher CSF Aβ42 levels correlated with better neuropsychological performance and larger hippocampal volumes compared to those with mild cognitive impairment (MCI) or AD .
- Plasma Biomarkers : The ratio of plasma Aβ42/Aβ40 has been shown to predict amyloid PET status effectively. In a cohort study, this ratio had a high correspondence with amyloid PET results, making it a potential screening tool for individuals at risk of developing AD .
Biomarker | Normal Cognition | Mild Cognitive Impairment | Alzheimer's Disease |
---|---|---|---|
CSF Aβ42 Levels (pg/ml) | 864.00 | 768.60 | 617.46 |
Plasma Aβ42/Aβ40 Ratio | High | Moderate | Low |
Therapeutic Targets
Beta-Amyloid (6-42) is a focal point for developing therapeutic interventions aimed at reducing amyloid burden in the brain.
- Monoclonal Antibodies : Several clinical trials have investigated monoclonal antibodies targeting Aβ peptides, including aducanumab, which has shown promise in slowing cognitive decline in early AD patients .
- Small Molecule Inhibitors : Research into small molecules that can inhibit the aggregation of Aβ42 is ongoing. These compounds aim to prevent the formation of toxic oligomers that disrupt neuronal function .
Understanding Disease Mechanisms
Research into Beta-Amyloid (6-42) has provided insights into the pathophysiology of Alzheimer's disease.
- Amyloid Cascade Hypothesis : The accumulation of Aβ peptides, particularly Aβ42, is believed to initiate a cascade leading to neurodegeneration. Studies indicate that an imbalance between production and clearance of Aβ42 is an early event in AD pathogenesis .
- Neurotoxicity : Soluble oligomers of Aβ42 have been shown to be neurotoxic, causing deficits in synaptic function and contributing to cognitive decline. Experimental models have demonstrated that these oligomers impair long-term potentiation, a critical mechanism for learning and memory .
Case Studies
Several case studies highlight the clinical relevance of Beta-Amyloid (6-42):
- Case Study 1 : In a longitudinal study of cognitively healthy individuals with elevated CSF Aβ42 levels, participants maintained normal cognitive function over several years despite increasing brain amyloidosis, suggesting a protective role of soluble Aβ42 .
- Case Study 2 : Research involving transgenic mouse models indicated that the presence of Aβ42 significantly accelerated the development of neurofibrillary tangles when combined with mutant tau protein, underscoring its role in disease progression .
Properties
Molecular Weight |
3895.4 |
---|---|
sequence |
HDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.